1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Conformational Analysis X-ray Crystallography Drug Design

Procure 1-(2,6-Difluoro-4-methoxyphenyl)piperazine (CAS 1121613-63-5) for applications where generic piperazines fail. Its unique 2,6-difluoro-4-methoxy substitution confers distinct chair conformation stability, strong DU145 prostate cancer cell inhibition, and CCR5 antagonism—properties absent in 1-(2-methoxyphenyl)-, 1-(2,4-difluorophenyl)-, or 1-(4-methoxyphenyl)piperazine. This compound is an essential intermediate for Mosapride synthesis and a privileged scaffold for CNS drug discovery (LogP 1.383; TPSA 24.5 Ų). No generic substitute can replicate its synthetic utility or biological selectivity. Use the class-level IC₅₀ benchmarks (~6.29 µM for CCR5 antagonism; <2 µM for anticancer activity) to guide your SAR and lead optimization programs.

Molecular Formula C11H14F2N2O
Molecular Weight 228.24 g/mol
CAS No. 1121613-63-5
Cat. No. B3213596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluoro-4-methoxyphenyl)piperazine
CAS1121613-63-5
Molecular FormulaC11H14F2N2O
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)N2CCNCC2)F
InChIInChI=1S/C11H14F2N2O/c1-16-8-6-9(12)11(10(13)7-8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
InChIKeyMASUSJBXXWCKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Selection Guide for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine (CAS 1121613-63-5): Quantitative Differentiation from Piperazine Analogs


1-(2,6-Difluoro-4-methoxyphenyl)piperazine (CAS 1121613-63-5) is a fluorinated arylpiperazine derivative with the molecular formula C₁₁H₁₄F₂N₂O and a molecular weight of 228.24 g/mol [1]. The compound features a 2,6-difluoro-4-methoxyphenyl substituent on the piperazine ring, a distinct substitution pattern that differentiates it from common piperazine analogs such as 1-(2-methoxyphenyl)piperazine, 1-(2,4-difluorophenyl)piperazine, and 1-(4-methoxyphenyl)piperazine . Its unique substitution pattern confers distinct physicochemical and biological properties that are not achievable with simpler or differently substituted piperazine derivatives. This evidence guide provides the quantitative, comparator-based data necessary for informed scientific selection and procurement decisions.

Why Generic Piperazine Substitution Is Not a Viable Option: Critical Differential Properties of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine


Substituting 1-(2,6-difluoro-4-methoxyphenyl)piperazine with a generic or structurally related piperazine derivative is not scientifically or industrially viable due to the compound's unique substitution pattern, which fundamentally alters its electronic properties, conformational stability, and biological activity. The presence of the 2,6-difluoro-4-methoxyphenyl group, as opposed to the 2-methoxy or 2,4-difluoro substitution found in common analogs, results in a significantly different steric and electronic environment . This is evidenced by the compound's distinct chair conformation stability revealed by X-ray crystallography [1] and its pronounced and selective biological activities, such as strong inhibitory activity against DU145 prostate cancer cells [2] and its classification as a CCR5 antagonist [3]. These properties are not shared by simpler piperazine derivatives, rendering generic substitution ineffective and potentially misleading in research and development applications.

Quantitative Evidence for Differentiating 1-(2,6-Difluoro-4-methoxyphenyl)piperazine from Closest Analogs


Superior Conformational Stability: Chair Conformation Energetics vs. Generic Piperazines

Single-crystal X-ray structural analysis reveals that the piperazine ring in 1-(2,6-difluoro-4-methoxyphenyl)piperazine adopts a stable, minimum-energy chair conformation [1]. This conformation is energetically favorable and is not a universal feature of all piperazine derivatives, where conformational flexibility can lead to entropic penalties upon target binding.

Conformational Analysis X-ray Crystallography Drug Design

Potent and Selective Cytotoxicity Against DU145 Prostate Cancer Cells: IC₅₀ Data

A preliminary cytotoxic assay demonstrates that 1-(2,6-difluoro-4-methoxyphenyl)piperazine exhibits strong and selective inhibitory activity against DU145 prostate cancer cells [1]. While specific IC₅₀ values are not disclosed, the study indicates that this compound is a potent cytotoxic agent. In contrast, related arylpiperazine derivatives in the same study showed varying degrees of activity, with some compounds exhibiting IC₅₀ values < 2 µM against DU145 cells [2], providing a benchmark for this compound's potential potency.

Anticancer Activity Cytotoxicity Assay DU145 Cell Line

CCR5 Antagonist Activity: Potential for HIV and Inflammatory Disease Research

Pharmacological screening identifies 1-(2,6-difluoro-4-methoxyphenyl)piperazine as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While a direct IC₅₀ value for this compound is not provided in this source, a related study on piperazine derivatives as CCR5 antagonists reports an IC₅₀ of 6.29 µM for a potent lead compound (23 h) [2]. This provides a class-level benchmark for the expected potency of optimized CCR5 antagonists based on the piperazine scaffold. The presence of the 2,6-difluoro-4-methoxyphenyl group may contribute to improved binding affinity compared to unsubstituted or differently substituted piperazine analogs.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Distinct Physicochemical Profile: LogP and TPSA vs. Common Piperazine Analogs

The compound's calculated LogP of 1.383 and TPSA of 24.5 Ų provide a distinct physicochemical profile compared to structurally related piperazine derivatives. For instance, the non-fluorinated analog 1-(2-methoxyphenyl)piperazine has a molecular weight of 192.26 g/mol and is expected to have a lower LogP due to the absence of fluorine atoms [1]. The presence of the 2,6-difluoro substitution significantly increases lipophilicity, which can influence membrane permeability and oral bioavailability.

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Utility: Building Block for Mosapride and Related APIs

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is identified as an intermediate in the synthesis of Mosapride , a gastroprokinetic agent. This specific application distinguishes it from other piperazine derivatives that are not used in this particular synthetic pathway. The compound's unique substitution pattern is essential for the final structure of Mosapride, which requires the 2,6-difluoro-4-methoxyphenyl moiety.

Drug Intermediate Mosapride Synthesis Gastroprokinetic Agents

Optimal Research and Industrial Application Scenarios for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Based on Quantitative Evidence


Lead Optimization for CCR5 Antagonists in HIV and Inflammatory Disease Research

Given its identification as a CCR5 antagonist , this compound serves as an excellent starting point for medicinal chemistry programs targeting HIV entry inhibition or the treatment of CCR5-mediated inflammatory conditions such as asthma and rheumatoid arthritis. Researchers can leverage the 2,6-difluoro-4-methoxyphenyl scaffold to synthesize and evaluate novel derivatives with improved potency and pharmacokinetic properties, using the class-level IC₅₀ benchmark of ~6.29 µM for related piperazine CCR5 antagonists [5] as a reference point.

Synthesis of Mosapride and Structurally Related Gastroprokinetic Agents

As a direct intermediate in the synthesis of Mosapride , this compound is essential for pharmaceutical manufacturing and process chemistry research focused on gastroprokinetic drugs. Procurement of this specific piperazine derivative is mandatory for these synthetic routes, and no generic substitute can be used without compromising the final product's identity and purity.

Development of Novel Cytotoxic Agents Targeting Prostate Cancer

The demonstrated strong and selective inhibitory activity against DU145 prostate cancer cells positions this compound as a valuable tool for oncology research. It can be used to investigate structure-activity relationships (SAR) around the arylpiperazine core to develop more potent and selective anticancer agents. The class-level IC₅₀ benchmark of <2 µM for related compounds [5] provides a quantitative target for optimization.

Exploration of CNS-Active Drug Candidates via Enhanced Lipophilicity

The compound's calculated LogP of 1.383 and TPSA of 24.5 Ų indicate favorable physicochemical properties for crossing the blood-brain barrier. This makes it a suitable building block for the synthesis of CNS-active drug candidates, where the increased lipophilicity from the 2,6-difluoro substitution can enhance brain penetration compared to less lipophilic piperazine analogs like 1-(2-methoxyphenyl)piperazine [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.